3,4,5-Trichloronitrobenzene

Catalog No.
S774056
CAS No.
20098-48-0
M.F
C6H2Cl3NO2
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trichloronitrobenzene

CAS Number

20098-48-0

Product Name

3,4,5-Trichloronitrobenzene

IUPAC Name

1,2,3-trichloro-5-nitrobenzene

Molecular Formula

C6H2Cl3NO2

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H

InChI Key

HHLCSFGOTLUREE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 59° F (NTP, 1992)

Synonyms

1,2,3-Trichloro-5-nitrobenzene; 3,4,5-Trichloronitrobenzene; NSC 523881

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)[N+](=O)[O-]

3,4,5-Trichloronitrobenzene is an organic compound with the molecular formula C₆H₂Cl₃NO₂ and a molecular weight of 202.44 g/mol. It appears as pale yellow to light yellow crystalline solids and has a melting point of 68-71 °C and a boiling point estimated at 288 °C. The compound is slightly soluble in methanol and chloroform but insoluble in water, with a water solubility of less than 0.1 g/100 mL at 15 ºC. Its structure includes three chlorine atoms and one nitro group attached to a benzene ring, contributing to its unique chemical properties .

Typical of aromatic compounds, including:

  • Electrophilic Substitution: The presence of the nitro group makes the compound a suitable substrate for electrophilic aromatic substitution reactions.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

The compound is incompatible with strong bases and oxidizing agents, which can lead to hazardous reactions .

3,4,5-Trichloronitrobenzene exhibits significant biological activity. It has been noted for its potential toxicity, including:

  • Acute Toxicity: Harmful if swallowed or in contact with skin, causing irritation and possibly leading to methemoglobinemia upon absorption into the body .
  • Environmental Impact: The compound's persistence in the environment raises concerns regarding its ecological effects.

In pharmaceutical contexts, it is used as a reagent in synthesizing compounds that influence insulin sensitivity and thyroid hormone receptor activity .

Several methods exist for synthesizing 3,4,5-Trichloronitrobenzene:

  • Chlorination of Nitrobenzene: Nitrobenzene can be chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 3, 4, and 5 positions.
  • Nitration of Trichlorobenzene: Trichlorobenzene can undergo nitration to introduce the nitro group.
  • Direct Halogenation: Using a mixture of chlorinating agents under controlled conditions can yield the desired trichloronitrobenzene .

3,4,5-Trichloronitrobenzene has several applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research Reagent: Utilized in studies related to insulin sensitivity and thyroid hormone receptor modulation.
  • Industrial Uses: Employed in producing other chlorinated compounds and as a research tool in organic chemistry .

Studies on 3,4,5-Trichloronitrobenzene indicate potential interactions with biological systems:

  • Methemoglobin Formation: Exposure leads to methemoglobinemia due to its ability to oxidize hemoglobin.
  • Skin and Eye Irritation: Direct contact can cause irritation; hence safety measures are essential when handling this compound .

Research continues into its effects on various biological pathways and potential therapeutic applications.

Several compounds share structural similarities with 3,4,5-Trichloronitrobenzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4,5-TrichloronitrobenzeneC₆H₂Cl₃NO₂Similar structure; different chlorination pattern.
3-Chloro-4-nitrophenolC₆H₄ClNO₃Contains one chlorine and one nitro group; used as an herbicide.
2-Chloro-4-nitrophenolC₆H₄ClNO₃Similar reactivity; used in dye synthesis.

Uniqueness: The distinctive arrangement of chlorine atoms at the 3, 4, and 5 positions on the benzene ring gives 3,4,5-Trichloronitrobenzene unique properties that affect its reactivity and biological activity compared to these similar compounds. This specific arrangement influences its applications in medicinal chemistry and environmental studies more than other trichloronitrobenzenes .

Physical Description

3,4,5-trichloronitrobenzene appears as pale-yellow crystals or yellow crystalline solid. (NTP, 1992)

XLogP3

3.9

Density

1.807 (NTP, 1992)

Melting Point

162.5 °F (NTP, 1992)
72.5 °C

UNII

AH0CU8672K

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 78 companies with hazard statement code(s):;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20098-48-0

Wikipedia

3,4,5-trichloronitrobenzene

Dates

Modify: 2023-08-15
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

Explore Compound Types